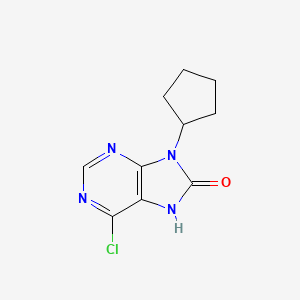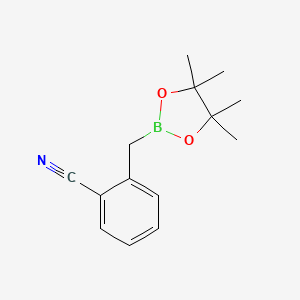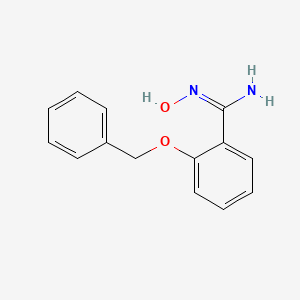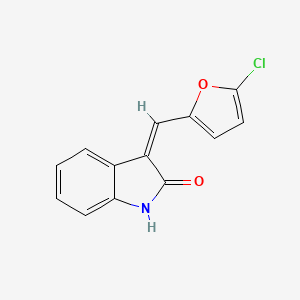![molecular formula C9H7F3N4O B11868060 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B11868060.png)
7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide is a compound belonging to the imidazo[1,2-a]pyridine class, which is known for its diverse applications in medicinal chemistry. This compound is characterized by the presence of a trifluoromethyl group at the 7th position and a carbohydrazide group at the 2nd position of the imidazo[1,2-a]pyridine scaffold .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide typically involves the functionalization of the imidazo[1,2-a]pyridine core. One common method includes the visible-light-promoted trifluoromethylation of imidazo[1,2-a]pyridine derivatives using an electrophilic trifluoromethylating reagent based on a sulfonium ylide skeleton . This reaction occurs under mild conditions and is tolerant of various functional groups.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and photochemical methods can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits biological activity and is studied for its potential therapeutic effects.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide involves its interaction with specific molecular targets. The compound can inhibit the growth of certain bacteria by interfering with their metabolic pathways. It targets enzymes and proteins essential for bacterial survival, leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine: Similar in structure but with a chlorine atom at the 8th position.
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Contains methyl groups at the 2nd and 7th positions and a carboxamide group at the 3rd position.
Uniqueness
7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide is unique due to its specific functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in drug development .
Propiedades
Fórmula molecular |
C9H7F3N4O |
|---|---|
Peso molecular |
244.17 g/mol |
Nombre IUPAC |
7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide |
InChI |
InChI=1S/C9H7F3N4O/c10-9(11,12)5-1-2-16-4-6(8(17)15-13)14-7(16)3-5/h1-4H,13H2,(H,15,17) |
Clave InChI |
VKYKBDQDBZXIQF-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C=C(N=C2C=C1C(F)(F)F)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1-Methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)acetamide](/img/structure/B11867983.png)










![Isoindolo[2,1-a]quinoline-5,11-dione](/img/structure/B11868051.png)


